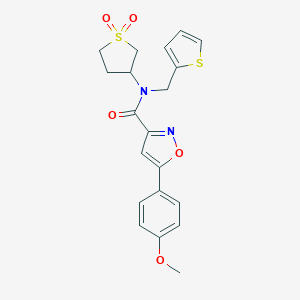
N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide, commonly known as DMXAA, is a synthetic small molecule that has been extensively studied for its potential use in cancer treatment. DMXAA was first discovered in the 1990s, and since then, numerous studies have been conducted to investigate its mechanism of action and potential therapeutic applications.
Mechanism of Action
DMXAA exerts its anti-tumor effects through a complex mechanism of action that involves the activation of the immune system and the induction of tumor cell death. DMXAA activates the production of cytokines, which are signaling molecules that play a critical role in the immune response. These cytokines, in turn, activate immune cells such as macrophages and natural killer cells, which are responsible for attacking and destroying tumor cells. DMXAA also induces tumor cell death through the activation of a cellular pathway known as the cGAS-STING pathway.
Biochemical and Physiological Effects:
DMXAA has been shown to have a variety of biochemical and physiological effects. DMXAA activates the production of cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha), which play a critical role in the immune response. DMXAA also induces the production of reactive oxygen species (ROS), which can cause oxidative damage to tumor cells. In addition, DMXAA has been shown to increase blood flow to tumors, which can enhance the delivery of chemotherapy drugs to the tumor site.
Advantages and Limitations for Lab Experiments
DMXAA has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized, and it has been extensively studied in preclinical models. DMXAA also has potent anti-tumor activity and has been shown to enhance the efficacy of chemotherapy and radiation therapy. However, there are also limitations to the use of DMXAA in lab experiments. DMXAA has poor solubility in water, which can make it difficult to administer in vivo. In addition, DMXAA has been shown to have variable efficacy in different tumor types, which can make it difficult to predict its effectiveness in humans.
Future Directions
There are several future directions for the study of DMXAA. One area of research is the development of novel formulations of DMXAA that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of tumors to DMXAA treatment. In addition, there is ongoing research to investigate the use of DMXAA in combination with other therapies, such as immunotherapy and targeted therapy, to enhance its anti-tumor activity. Finally, there is a need for clinical trials to evaluate the safety and efficacy of DMXAA in humans.
Synthesis Methods
DMXAA can be synthesized through a multi-step process that involves the use of various chemical reagents. The synthesis of DMXAA typically begins with the reaction of 2-methyl-2-thiopseudourea with ethyl acetoacetate to form the intermediate 2-methyl-2-thioxo-1,3-diazinane-4-one. This intermediate is then reacted with 4-methoxybenzaldehyde and 2-thienylmethylamine to form the final product, DMXAA.
Scientific Research Applications
DMXAA has been extensively studied for its potential use in cancer treatment. Numerous preclinical studies have shown that DMXAA has potent anti-tumor activity against a variety of cancer types, including lung, breast, and colon cancer. DMXAA has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
properties
Product Name |
N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide |
|---|---|
Molecular Formula |
C20H20N2O5S2 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H20N2O5S2/c1-26-16-6-4-14(5-7-16)19-11-18(21-27-19)20(23)22(12-17-3-2-9-28-17)15-8-10-29(24,25)13-15/h2-7,9,11,15H,8,10,12-13H2,1H3 |
InChI Key |
RYUDUPSMIUTRNS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CS3)C4CCS(=O)(=O)C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CS3)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Dimethylamino)methyl]-6-methoxyphenol](/img/structure/B257306.png)
![8-[3-(1-Piperidinyl)-1-propynyl]-1,2,3,3a,8,8a-hexahydrocyclopenta[a]inden-8-ol](/img/structure/B257307.png)







![6-(4-bromophenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B257332.png)
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B257333.png)


